(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate
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Overview
Description
(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate is a complex organic compound featuring a pyrrolidine ring, an ethyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the ethyl and hex-4-yn-3-yl groups. The final step involves the esterification of the compound with acetic acid to form the acetate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-dione: Another similar compound featuring a pyrrolidine ring with two ketone groups.
Prolinol: A compound with a pyrrolidine ring and an alcohol group.
Uniqueness
(3-Ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate is unique due to its combination of a pyrrolidine ring, an ethyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-ethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-14(5-2,17-13(3)16)9-8-12-15-10-6-7-11-15/h4-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWROASODQPSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCCC1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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